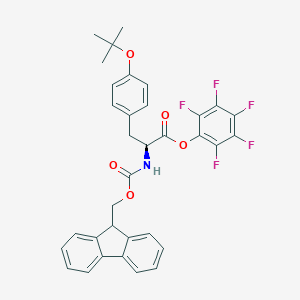

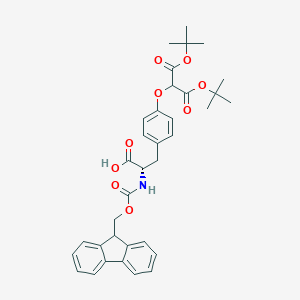

Fmoc-p-carboxy-phe(OtBu)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Fmoc-p-carboxy-phe(OtBu)-OH is synthesized from the amino acid phenylalanine. It is used in Fmoc-based solid-phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-p-carboxy-phe(OtBu)-OH is C29H29NO6 . Its average mass is 487.544 Da and its mono-isotopic mass is 487.199493 Da .Physical And Chemical Properties Analysis

Fmoc-p-carboxy-phe(OtBu)-OH has a molecular weight of 487.55 . It is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Controlled Aggregation Properties

The self-assembled structures formed by Fmoc protected single amino acids, including modifications such as Fmoc-Glu(OtBu)-OH, have been studied for their potential in designing novel nanoarchitectures. These structures are intriguing for various applications in material chemistry, bioscience, and biomedical fields due to their facile route to design and significant potential utility (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis

Fmoc-Asp(OtBu)-OH, a compound related to Fmoc-p-carboxy-phe(OtBu)-OH, has been enantioseparated using capillary zone electrophoresis (CZE), showcasing its utility in analytical chemistry for the resolution of enantiomers. This application highlights the compound's significance in facilitating the separation and characterization of chiral molecules, which is crucial in the pharmaceutical industry and research (Wu, 2005).

Synthesis of Non-natural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH demonstrates the compound's versatility in creating novel amino acid derivatives. These non-natural amino acids have potential applications in combinatorial chemistry, drug discovery, and the development of peptide-based materials (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Hydrogel Formation and Nanotube Formation

The study of hydrogel formation and nanotube formation by modified phenylalanine derivatives, including Fmoc-Phe derivatives, underscores the compound's role in the development of novel biomaterials. These materials have implications for drug delivery systems, tissue engineering, and the creation of bioactive scaffolds, demonstrating the compound's utility in advancing materials science and nanotechnology (Rajbhandary, Raymond, & Nilsson, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVAZYTLZQGHT-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-p-carboxy-phe(OtBu)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.